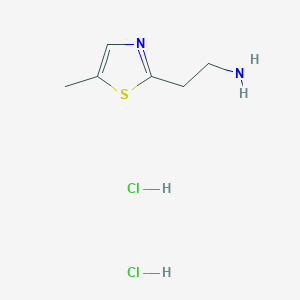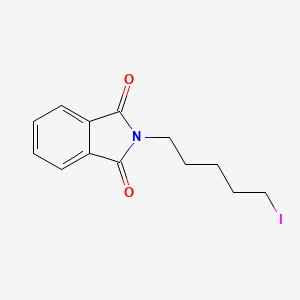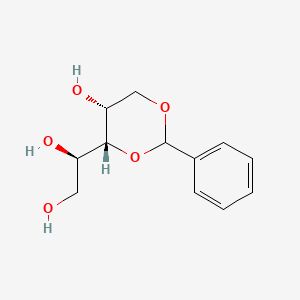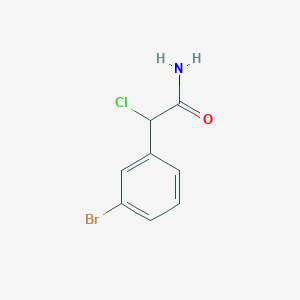
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
Descripción general
Descripción
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 1425927-69-0 . It has a molecular weight of 204.19 and its IUPAC name is 3-methyl-6-nitroquinolin-2-ol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is 1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a powder that is stored at room temperature . Its molecular weight is 204.19 .Aplicaciones Científicas De Investigación
Synthesis of Pyranoquinoline Derivatives
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one: serves as a key intermediate in the synthesis of pyranoquinoline derivatives . These compounds are synthesized through multi-component reactions (MCRs), which are highly efficient strategies for assembling complex products, especially in the area of heterocycles and natural products . Pyranoquinolines and their derivatives have demonstrated potential antidiabetic activities and calcium channel blocking activities .
Anticancer Applications
The core structure of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is found in various pharmacologically active compounds. Derivatives of this compound have been explored for their anticancer properties. The diazine scaffold, which includes structures like pyrimidine, is a central building block for a wide range of pharmacological applications, including anticancer activities .
Antimicrobial and Antifungal Activities
Compounds derived from 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one have been investigated for their antimicrobial and antifungal properties. The structural diversity of pyrimidine derivatives, which can be synthesized from this compound, contributes to their broad biological activities .
Cardiovascular Therapeutics
The diazine scaffold, related to 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one , is utilized in the development of cardiovascular agents. These include antihypertensive drugs and compounds that can induce vascular relaxation, which are crucial for treating various cardiovascular diseases .
Neuroprotective Agents
Derivatives of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one have been studied for their neuroprotective effects. This includes the potential to protect retinal ganglion cells, which is significant in the field of ophthalmology and neurology .
Enzyme Inhibition
This compound is also involved in the synthesis of enzyme inhibitors. For instance, pyrimidine derivatives, which can be synthesized from 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one , are known to inhibit enzymes like DNA topoisomerase II, which is a target for antitumor drugs .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVVXCIXJSYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






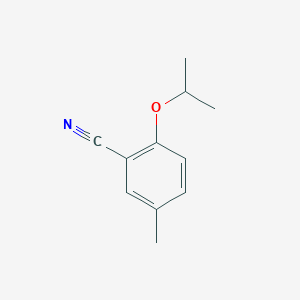

![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)

